alpha-DeltaUA-[1-->4]-GlcN-6S chemical structure and properties
alpha-DeltaUA-[1-->4]-GlcN-6S chemical structure and properties
An In-Depth Technical Guide to the Heparan Sulfate-Derived Disaccharide: α-ΔUA-[1→4]-D-GlcN(6S)
Introduction and Significance
Glycosaminoglycans (GAGs) are long, linear polysaccharides composed of repeating disaccharide units, playing essential roles in a vast array of biological processes, from cell signaling and development to inflammation and cancer.[1] Heparan sulfate (HS), a prominent member of the GAG family, exhibits immense structural complexity due to variable sulfation patterns along its polysaccharide chain. This structural heterogeneity dictates its ability to bind and modulate the activity of hundreds of proteins, making the detailed structural analysis of HS crucial for understanding its function and for the development of novel therapeutics.
The disaccharide α-ΔUA-[1→4]-D-GlcN(6S), also denoted as ΔDi-HS(6S), is an unsaturated disaccharide that does not typically exist in native heparan sulfate. Instead, it is a signature product generated by the enzymatic cleavage of HS chains by heparinases (or heparitinases). This enzymatic digestion is the cornerstone of HS structural analysis.[2][3] The generation and subsequent quantification of α-ΔUA-[1→4]-D-GlcN(6S) and its related disaccharides provide a structural "fingerprint" of the parent HS molecule. This information is invaluable for researchers, scientists, and drug development professionals seeking to correlate specific HS structures with biological functions, identify disease biomarkers, or ensure the quality of heparin-based anticoagulant drugs.[3][4] This guide provides a detailed overview of the chemical structure, properties, and state-of-the-art analytical methodologies for α-ΔUA-[1→4]-D-GlcN(6S).
Molecular Structure and Physicochemical Properties
The nomenclature α-ΔUA-[1→4]-D-GlcN(6S) precisely describes its constituent parts:
-
α-ΔUA : This represents a 4,5-unsaturated uronic acid residue at the non-reducing end. The double bond between carbon 4 and 5 is introduced during the eliminative cleavage of the glycosidic bond by heparinase enzymes. This double bond serves as a useful chromophore, allowing for UV detection at approximately 232 nm, a feature central to its quantification.[2]
-
D-GlcN(6S) : This is a D-glucosamine residue sulfated at the 6th carbon position (C6).
-
[1→4] : This indicates that the unsaturated uronic acid is linked to the glucosamine residue via a glycosidic bond between their respective C1 and C4 carbons.
The structure is systematically named 2-Deoxy-6-O-sulfo-2-(sulfoamino)-D-glucose having an alpha-L-idopyranuronosyl residue attached at the 4-position.[5]
Data Presentation: Physicochemical Properties
The key physicochemical properties of a related, more complex sulfated disaccharide, α-L-IdoUA-(1->4)-D-GlcNS(6S), are summarized below to provide context for the general characteristics of these molecules. Note that the exact properties of α-ΔUA-[1→4]-D-GlcN(6S) will differ slightly.
| Property | Value | Source |
| Molecular Formula | C12H21NO17S2 | PubChem[5] |
| Molecular Weight | 515.4 g/mol | PubChem[5] |
| Monoisotopic Mass | 515.02509055 Da | PubChem[5] |
| Charge | Typically -3 at neutral pH | (Inferred) |
| XLogP3 | -5.6 | PubChem[5] |
Analytical Methodologies for Characterization and Quantification
The analysis of α-ΔUA-[1→4]-D-GlcN(6S) is a multi-step process that begins with the liberation of the disaccharide from the parent HS chain, followed by high-resolution separation and detection.
Experimental Workflow Overview
The overall process involves enzymatic digestion of the purified heparan sulfate, followed by separation of the resulting disaccharides by liquid chromatography, and detection by UV spectrophotometry and/or mass spectrometry. This workflow provides both quantitative and qualitative data about the composition of the original HS polymer.
Caption: Workflow for Heparan Sulfate Disaccharide Analysis.
Experimental Protocol 1: Enzymatic Digestion of Heparan Sulfate
This protocol describes the foundational step of liberating disaccharides from the HS polymer. The use of a heparinase cocktail is critical for the complete depolymerization of the HS chain into its constituent disaccharide units.
Causality: Heparin lyases (heparinases) cleave the polysaccharide chain via a β-elimination mechanism. This reaction specifically targets the glycosidic linkage between an amino sugar and a uronic acid, resulting in the formation of the characteristic C4-C5 double bond in the newly formed non-reducing end uronic acid (ΔUA). This feature is essential for UV-based quantification.
Methodology:
-
Reagent Preparation : Prepare a digestion buffer of 100 mM sodium acetate, 10 mM calcium acetate, adjusted to pH 7.0. Prepare a stock solution of a heparinase I, II, and III enzyme cocktail in sterile water.
-
Sample Preparation : Dissolve the purified heparan sulfate sample in the digestion buffer to a final concentration of 1 mg/mL.
-
Enzymatic Reaction : To the HS sample, add the heparinase cocktail to a final concentration of 10 mU (milliunits) of each enzyme per 1 mg of HS.
-
Incubation : Incubate the reaction mixture at 37°C for 12-16 hours to ensure complete digestion.
-
Reaction Termination : Terminate the digestion by heating the sample at 100°C for 5 minutes to denature the enzymes.
-
Sample Cleanup : Centrifuge the sample at 14,000 x g for 10 minutes to pellet the denatured enzymes. The supernatant, containing the disaccharide mixture, is carefully collected for analysis.
Experimental Protocol 2: Quantification by Ion-Pairing Reversed-Phase HPLC (IPRP-HPLC)
This protocol details the separation and quantification of the generated disaccharides. IPRP-HPLC is a powerful and widely used technique for resolving the complex mixture of anionic GAG disaccharides.[3][4]
Causality: The negatively charged sulfate and carboxyl groups on the disaccharides make them highly polar and thus incompatible with standard reversed-phase chromatography. The addition of an ion-pairing agent (e.g., tributylamine) to the mobile phase neutralizes these charges by forming a hydrophobic complex. This allows the disaccharides to be retained and separated on a non-polar stationary phase, such as a C18 column. Separation is achieved based on the number and position of sulfate groups, which influences the overall hydrophobicity of the ion-paired complex.
Methodology:
-
Instrumentation : A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size) is required.
-
Mobile Phase Preparation :
-
Mobile Phase A : 10 mM Tributylamine (TBA) in water, adjusted to pH 6.5 with acetic acid.
-
Mobile Phase B : 10 mM TBA in 50:50 acetonitrile:water, adjusted to pH 6.5 with acetic acid.
-
-
Chromatographic Conditions :
-
Flow Rate : 0.2 mL/min.
-
Column Temperature : 35°C.
-
Detection Wavelength : 232 nm.
-
Injection Volume : 10 µL.
-
-
Elution Gradient :
-
0-5 min: 5% B
-
5-45 min: Gradient from 5% to 65% B
-
45-50 min: 65% B
-
50-55 min: Gradient to 5% B
-
55-65 min: Re-equilibration at 5% B
-
-
Quantification : A standard curve is generated using commercially available, purified α-ΔUA-[1→4]-D-GlcN(6S). The peak area of the analyte in the experimental sample is compared to the standard curve to determine its concentration.
Biological Context and Role in Drug Development
The analysis of α-ΔUA-[1→4]-D-GlcN(6S) is not merely an academic exercise; it has profound implications in both basic research and clinical applications.
Signaling Pathway and Functional Logic
While individual disaccharides are not typically considered primary signaling molecules, their composition within the parent HS chain is critical for creating specific binding sites for proteins. For example, the arrangement of 6-O-sulfated units can be crucial for the binding of growth factors like Fibroblast Growth Factor (FGF), which in turn triggers downstream signaling cascades regulating cell proliferation and differentiation. The analysis of α-ΔUA-[1→4]-D-GlcN(6S) provides a quantitative measure of the 6-O-sulfation within the original HS, offering insights into its potential to engage in such signaling pathways.
Caption: Logical Flow from HS Analysis to Biological Function.
Application in Drug Development
The clinical relevance of analyzing HS disaccharides is most prominent in the context of heparin-based drugs.
-
Quality Control of Heparins : Low-molecular-weight heparins (LMWHs) are widely used anticoagulants. Their therapeutic activity is directly linked to their size and sulfation patterns. Disaccharide analysis is a critical quality control step to ensure batch-to-batch consistency and potency.
-
Biomarker Discovery : Alterations in HS structure are associated with numerous diseases, including cancer and inflammatory disorders. For instance, changes in the levels of specific sulfated disaccharides in urine or plasma can serve as non-invasive biomarkers for disease progression or therapeutic response.[1]
-
Target Identification : Understanding which HS structures bind to specific disease-related proteins can guide the development of "glycomimetic" drugs that either block or enhance these interactions. The initial step in this process is often the detailed structural characterization of the target HS, for which disaccharide analysis is essential.
Conclusion and Future Perspectives
The unsaturated disaccharide α-ΔUA-[1→4]-D-GlcN(6S) is a key analyte in the field of glycobiology. While it is an artifact of enzymatic digestion, its precise quantification provides a crucial window into the complex and heterogeneous world of heparan sulfate structure. The analytical workflows detailed in this guide, centered around enzymatic digestion and IPRP-HPLC-MS, represent the current gold standard for robust and reproducible HS analysis.
Future advancements will likely focus on increasing the throughput and sensitivity of these methods, enabling the analysis of minute biological samples. Furthermore, integrating disaccharide analysis data with transcriptomic and proteomic data will provide a more holistic understanding of how HS biosynthesis and function are regulated in health and disease, paving the way for novel diagnostic tools and targeted therapeutics in the burgeoning field of glycomedicine.
References
-
Li JP, Kusche-Gullberg M. Heparan sulfate: biosynthesis, structure, and function. Int. Rev. Cell Mol. Biol., 325, 215–273 (2016). [Link]
-
Funahashi, H., et al. Disaccharide analysis of heparin and heparan sulfate using deaminative cleavage with nitrous acid and subsequent labeling with paranitrophenyl hydrazine. PubMed, (1998). [Link]
-
Zaia, J., et al. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry. Analytical Chemistry, 81(13), 5555–5563 (2009). [Link]
-
Volpi, N., et al. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry. ACS Publications, (2009). [Link]
-
Toyoda, H., et al. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry. ResearchGate, (2005). [Link]
-
PubChem. alpha-L-IdoUA-(1->4)-D-GlcNS(6S). National Center for Biotechnology Information. [Link]
-
Ren, Y., et al. AlphaFold accelerates artificial intelligence powered drug discovery: efficient discovery of a novel CDK20 small molecule inhibitor. Chemical Science, 13(31), 8938-8948 (2022). [Link]
Sources
- 1. Development of an Analytical Method for Unsaturated Disaccharides from Heparan Sulfate Using Dansylhydrazine Derivatization and High-Performance Liquid Chromatography with Fluorescence Detection [jstage.jst.go.jp]
- 2. Disaccharide analysis of heparin and heparan sulfate using deaminative cleavage with nitrous acid and subsequent labeling with paranitrophenyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alpha-L-IdoUA-(1->4)-D-GlcNS(6S) | C12H21NO17S2 | CID 53477583 - PubChem [pubchem.ncbi.nlm.nih.gov]
